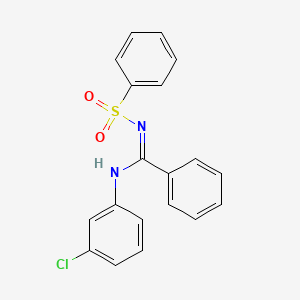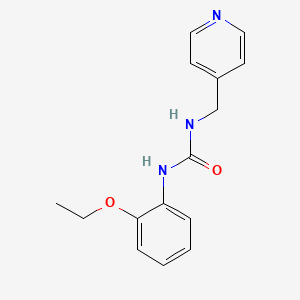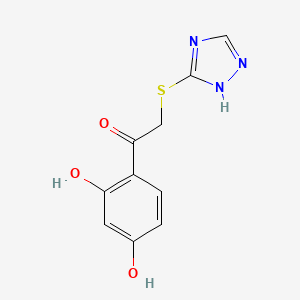
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as CPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPB is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.
Wirkmechanismus
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide inhibits the activity of CAIX by binding to its active site and blocking the conversion of carbon dioxide to bicarbonate. This results in a decrease in pH, which can lead to cell death in cancer cells that rely on CAIX for pH regulation.
Biochemical and physiological effects:
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to have a range of biochemical and physiological effects, including inhibition of tumor growth and metastasis, reduction of intraocular pressure in glaucoma, and modulation of neuronal excitability in epilepsy. N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is a potent inhibitor of CAIX and has been shown to have efficacy in preclinical studies. However, N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide also has potential off-target effects, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide. One area of interest is the development of more potent and selective CAIX inhibitors that can be administered in vivo. Another area of interest is the investigation of the potential applications of N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide in other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, there is a need for further studies to elucidate the mechanisms of action of N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide and its potential off-target effects.
Synthesemethoden
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide can be synthesized using a multi-step reaction process, starting with the reaction of 3-chloroaniline with benzene sulfonyl chloride to form N-(3-chlorophenyl)benzenesulfonamide. This compound is then reacted with benzoyl isocyanate to form N-(3-chlorophenyl)-N'-(benzoyl)benzenesulfonamide, which is further reacted with ammonium acetate to form N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively studied for its potential applications in cancer research. CAIX is overexpressed in many types of cancer cells, and its inhibition by N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to reduce tumor growth and metastasis in preclinical studies. N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been studied for its potential applications in the treatment of glaucoma, epilepsy, and other neurological disorders.
Eigenschaften
IUPAC Name |
N'-(benzenesulfonyl)-N-(3-chlorophenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c20-16-10-7-11-17(14-16)21-19(15-8-3-1-4-9-15)22-25(23,24)18-12-5-2-6-13-18/h1-14H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHHQMCNRZRKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B5315137.png)

![ethyl 4-methyl-2-{[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5315150.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-N'-isopropylethanediamide](/img/structure/B5315158.png)
![2-phenyl-5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-oxadiazole](/img/structure/B5315170.png)
![1-{[3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5315172.png)
![N-isopropyl-5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5315179.png)

![(3R*,3aR*,7aR*)-1-(cyclopropylcarbonyl)-3-(2,3-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5315189.png)
![7-(2,4-dimethoxyphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5315192.png)
![3-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5315198.png)
![3-(3-chlorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5315201.png)
![[4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B5315216.png)
![4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5315228.png)